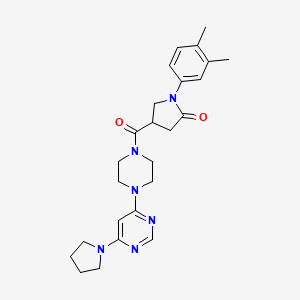
2-(Dimethylamino)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-3-fluorobenzonitrile, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a fluorinated nitrile that has been found to have a variety of potential applications in the fields of chemistry, biology, and medicine.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(Dimethylamino)-3-fluorobenzonitrile involves the reaction of 3-fluorobenzonitrile with dimethylamine in the presence of a suitable catalyst.
Starting Materials
3-fluorobenzonitrile, Dimethylamine, Catalyst
Reaction
Add 3-fluorobenzonitrile to a reaction vessel, Add dimethylamine to the reaction vessel, Add a suitable catalyst to the reaction mixture, Heat the reaction mixture to a suitable temperature and maintain it for a suitable time, Cool the reaction mixture and isolate the product by filtration or extraction, Purify the product by recrystallization or chromatography
作用機序
2-(Dimethylamino)-3-fluorobenzonitrile is a fluorinated nitrile that has been found to interact with biological systems in a unique way. It has been shown to interact with hydrophobic regions of proteins and nucleic acids, leading to changes in their conformation and function. 2-(Dimethylamino)-3-fluorobenzonitrile can also interact with metal ions, leading to the formation of stable complexes.
生化学的および生理学的効果
2-(Dimethylamino)-3-fluorobenzonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-(Dimethylamino)-3-fluorobenzonitrile has also been found to have anti-inflammatory properties and can inhibit the production of cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
2-(Dimethylamino)-3-fluorobenzonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it an excellent probe for studying biological systems. However, 2-(Dimethylamino)-3-fluorobenzonitrile has some limitations. It can be toxic at high concentrations, and its interaction with biological systems can be complex and difficult to interpret.
将来の方向性
There are several future directions for the study of 2-(Dimethylamino)-3-fluorobenzonitrile. One area of research is the development of new fluorescent probes based on 2-(Dimethylamino)-3-fluorobenzonitrile. These probes could be used to study the binding of molecules to proteins and nucleic acids in more detail. Another area of research is the use of 2-(Dimethylamino)-3-fluorobenzonitrile as a catalyst in organic synthesis reactions. Finally, the potential therapeutic applications of 2-(Dimethylamino)-3-fluorobenzonitrile should be explored further, particularly in the areas of inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(Dimethylamino)-3-fluorobenzonitrile is a fluorinated nitrile that has gained significant attention in scientific research due to its unique properties. It has been found to have a variety of potential applications in the fields of chemistry, biology, and medicine. The synthesis method of 2-(Dimethylamino)-3-fluorobenzonitrile involves the reaction of 2-chloro-3-fluoronitrobenzene with dimethylamine in the presence of a base. 2-(Dimethylamino)-3-fluorobenzonitrile has been found to interact with biological systems in a unique way, leading to a variety of biochemical and physiological effects. While 2-(Dimethylamino)-3-fluorobenzonitrile has some limitations, its potential applications in scientific research are significant, and further study is warranted.
科学的研究の応用
2-(Dimethylamino)-3-fluorobenzonitrile has been found to have significant potential in scientific research due to its unique properties. It can be used as a fluorescent probe to detect the presence of certain molecules in biological systems. 2-(Dimethylamino)-3-fluorobenzonitrile has been used to study the binding of molecules to proteins and nucleic acids. It can also be used as a catalyst in organic synthesis reactions.
特性
IUPAC Name |
2-(dimethylamino)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12(2)9-7(6-11)4-3-5-8(9)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUJGPJTPRQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-3-fluorobenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate](/img/structure/B2851551.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)


![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)